Ethyl dec-4-enoate
Overview
Description
Ethyl dec-4-enoate, also known as Ethyl (4E)-dec-4-enoate, is an organic chemical compound . It has a molecular formula of C12H22O2 . The average mass is 198.302 Da and the monoisotopic mass is 198.161987 Da .
Synthesis Analysis
A new approach to the preparation of ethyl (4E)-alkenoates was developed on the basis of Fe-catalyzed cross-coupling of ethyl (4E)-5-chloropent-4-enoate with the Grignard reagents . The starting ethyl (4E)-5-chloropent-4-enoate was obtained by alkylation of malonic ester of (E)-1,3-dichloropropene followed by decarbethoxylation .Molecular Structure Analysis
The molecular structure of Ethyl dec-4-enoate is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
Ethyl dec-4-enoate has a density of 0.9±0.1 g/cm3, a boiling point of 236.8±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.4±3.0 kJ/mol, and the flash point is 73.1±17.1 °C . The index of refraction is 1.444, and the molar refractivity is 59.5±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 9 freely rotating bonds .Scientific Research Applications
Chemical Synthesis and Reaction Studies
- Ethyl dec-4-enoate and similar compounds have been a focus in chemical synthesis, particularly in studies exploring various synthesis routes and reaction mechanisms. For instance, research has shown the cometathesis of methyl oleate and ethylene as a route to produce methyl dec-9-enoate, highlighting the potential of ethylene in producing valuable oleochemicals (Bosma, Aardweg, & Mol, 1982). Furthermore, the synthesis of ethyl (4E)-alkenoates, including derivatives of ethyl dec-4-enoate, has been developed, demonstrating the utility of these compounds in creating carbon-carbon bonds for synthesizing biologically active substances (Shakhmaev, Sunagatullina, & Zorin, 2013).
Brewing and Fermentation Processes
- Ethyl dec-4-enoate's role in brewing has been evidenced through studies showing its formation during fermentation. Research from 1966 identified that hop oil components like methyl dec-4-enoate, closely related to ethyl dec-4-enoate, are trans-esterified during beer fermentation, appearing in the final product as ethyl esters (Nickerson & Likens, 1966).
Enzymatic Reactions and Biotechnology
- The compound has been implicated in enzymatic reactions, particularly in studies focusing on biotransformation and enzyme catalysis. For example, Saccharomyces cerevisiae was used to study the stereo-inversion in the synthesis of γ-decanolactone, starting from compounds including ethyl hydroxydec-2-enoate derivatives (Köhler, Evans, & Garbe, 2011).
Industrial Applications and Environmental Concerns
- The broader industrial applications of ethyl dec-4-enoate and related compounds, such as in the production of diethyl carbonate (DEC), are significant. DEC is used as a fuel additive, electrolyte in lithium-ion batteries, and in polycarbonate production. The synthesis of DEC from CO2 is notable for its potential in CO2 mitigation, showing the environmental relevance of these compounds (Shukla & Srivastava, 2016).
Safety And Hazards
properties
IUPAC Name |
ethyl dec-4-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-9H,3-7,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNIQMQADACLCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868406 | |
Record name | Ethyl dec-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60868406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl dec-4-enoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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